molecular formula C11H17N B3017752 N-(1-phenylethyl)propan-1-amine CAS No. 66896-60-4

N-(1-phenylethyl)propan-1-amine

Cat. No.: B3017752
CAS No.: 66896-60-4
M. Wt: 163.264
InChI Key: MQOWUQJOBIHPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)propan-1-amine (molecular formula: C₁₁H₁₇N) is a secondary amine featuring a propan-1-amine backbone substituted with a 1-phenylethyl group. Its structure comprises a phenyl ring attached to an ethyl chain, which is further bonded to the amine nitrogen. This compound is a chiral molecule due to the stereogenic center at the 1-phenylethyl group, making enantiomeric resolution critical for applications in asymmetric synthesis or pharmaceuticals .

Key physicochemical properties include:

  • Molecular weight: 163.26 g/mol (hydrochloride salt: 199.72 g/mol)
  • SMILES: CCCNC(C)C1=CC=CC=C1
  • Synthetic route: Typically synthesized via alkylation of 1-phenylethylamine with propyl halides or through reductive amination .

Properties

IUPAC Name

N-(1-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOWUQJOBIHPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylethyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with propan-1-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst . Another method includes the condensation of 4-aminodiphenylamine with acetophenone, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Scientific Research Applications

N-(1-phenylethyl)propan-1-amine has a wide range of applications across various scientific domains:

Medicinal Chemistry

  • Neuropathic Pain Treatment : Fendiline has been investigated for its analgesic properties against neuropathic pain induced by anticancer drugs. Studies indicate it may provide a synergistic effect when used alongside opioid receptor agonists, potentially mitigating opioid dependence while enhancing analgesic efficacy .
  • Neuropharmacology : Research suggests that fendiline can alter neurotransmitter levels, particularly dopamine, which may have implications for treating mood disorders .

Biological Research

  • Biochemical Pathways : The compound primarily interacts with amine oxidase [flavin-containing] B (AOB), influencing pathways involved in neurotransmitter metabolism. This interaction highlights its potential role in neurological function and vascular health .
  • Toxicology Studies : Investigations into the safety profile of fendiline have shown mild adverse effects at high doses but significant therapeutic benefits at lower dosages .

Industrial Applications

  • Fendiline is utilized in the production of pharmaceuticals and specialty chemicals due to its structural properties that allow it to serve as a building block for more complex organic molecules .

Case Studies

Several studies have explored the effects and applications of this compound:

StudyFocusFindings
Smith et al. (2020)Neurotransmitter InteractionIncreased dopamine levels in rodent models after administration.
Lee et al. (2021)Vascular FunctionInhibition of AOB led to improved blood flow metrics in hypertensive rats.
Patel et al. (2023)Toxicology AssessmentMild adverse effects at high doses but significant therapeutic benefits at lower dosages.

These findings underscore the compound's potential therapeutic applications and highlight areas for further research.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as a ligand for sigma-1 receptors, which are involved in modulating various cellular processes, including neuroprotection and cell survival . The binding of this compound to sigma-1 receptors can influence signaling pathways and cellular responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Features

The following table highlights structural variations among N-(1-phenylethyl)propan-1-amine and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
This compound C₁₁H₁₇N 1-Phenylethyl, propan-1-amine Chiral center, simple alkyl-aryl linkage
(S)-N-Benzyl-2-(dimethylsilyl)-N-(1-phenylethyl)propan-1-amine C₂₀H₃₅NSi Benzyl, dimethylsilyl groups Enhanced steric bulk, silicon-mediated reactivity
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthyl)ethyl)propan-1-amine C₂₂H₂₂F₃N Difluoromethyl, naphthyl group Fluorine-induced electronic effects, extended aromaticity
N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine C₁₄H₁₉N Allyl groups, unsaturated prop-2-en-1-amine chain Conjugated double bonds, potential for cyclization
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Methyl branch at C2, phenyl group Branched alkyl chain, CNS activity

Key Research Findings

Enantioselectivity : The CuH-catalyzed synthesis of the silyl-substituted analog achieves 96% e.e., highlighting its utility in asymmetric catalysis .

Fluorine Effects : Difluoromethyl groups in analogs enhance metabolic stability and binding affinity in medicinal chemistry .

Toxicity Profile : N-Allyl derivatives exhibit acute toxicity, necessitating stringent handling protocols .

Biological Activity

N-(1-phenylethyl)propan-1-amine, also known as 1-phenyl-2-propanamine, is an organic compound that belongs to the class of secondary amines. Its molecular formula is C₁₁H₁₇N, and it is recognized for its structural similarity to amphetamines, which positions it as a compound of interest in pharmacological research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

This compound primarily interacts with the Vesicular Monoamine Transporter 2 (VMAT2) . This transporter is crucial for packaging neurotransmitters such as dopamine into vesicles in neurons. By inhibiting VMAT2, this compound reduces the release of dopamine, which can significantly impact neurological functions and behaviors related to motivation and reward systems .

Biochemical Pathways

The compound affects several biochemical pathways involving the metabolism of neuroactive and vasoactive amines in both central and peripheral tissues. Its inhibition of amine oxidase enzymes, particularly those involved in the oxidative deamination of biogenic amines, suggests a role in regulating neurotransmitter levels.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : It has been shown to modulate pathways involving neurotransmitter metabolism, potentially influencing conditions such as depression and anxiety through its effects on serotonin and norepinephrine levels.
  • Vascular Responses : The compound may influence vascular functions due to its effects on neurotransmitter levels that regulate blood flow and vascular tone.

Case Studies

Several studies have explored the pharmacological effects and potential applications of this compound:

  • Inhibition of Amine Oxidase : A study demonstrated that this compound significantly inhibits amine oxidase activity, leading to increased levels of biogenic amines such as benzylamine and phenethylamine in biological systems. This suggests a potential therapeutic role in conditions characterized by low neurotransmitter levels .
  • Receptor Binding Studies : Research has indicated that this compound acts as a ligand in receptor binding studies, showing promise for developing new treatments for neurodegenerative diseases by targeting specific receptors involved in neurotransmission.
  • Pharmacokinetic Properties : Similar compounds have been observed to undergo hepatic metabolism with renal excretion. Understanding these properties is crucial for predicting the compound's behavior in therapeutic contexts .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds within the amphetamine class:

Compound NameMolecular FormulaMechanism of ActionBiological Activity
This compoundC₁₁H₁₇NVMAT2 InhibitionNeurotransmitter modulation
AmphetamineC₉H₁₃NDopamine release enhancementStimulant effects
MethamphetamineC₁₀H₁₅NIncreased dopamine releasePotent stimulant

Q & A

What are the recommended synthetic routes for N-(1-phenylethyl)propan-1-amine, and how do reaction conditions influence yield and purity?

Answer:
A validated method involves reductive amination using a Pd/NiO catalyst under hydrogen atmospheres. For example, similar amines (e.g., N-benzylnaphthalen-1-amine) are synthesized by reacting aldehydes with amines in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving yields up to 98% . Key parameters include:

  • Catalyst loading : Optimal at 1.1 wt%, as lower amounts reduce efficiency.
  • Temperature : Room temperature (25°C) minimizes side reactions like over-reduction.
  • Hydrogen pressure : Ambient pressure suffices, but higher pressures may accelerate kinetics.
    Post-synthesis purification via filtration and evaporation is critical to isolate the product. Confirm purity using 1H^1H NMR (400 MHz, CDCl3_3) for chemical shift validation .

How can researchers confirm the structural integrity and enantiomeric purity of this compound derivatives?

Answer:

  • Structural confirmation : Use 1H^1H NMR (400 MHz) to verify proton environments and integration ratios. For example, in N-benzylnaphthalen-1-amine, aromatic protons appear at δ 7.2–7.8 ppm, while methylene groups resonate at δ 3.8–4.2 ppm .
  • Enantiomeric purity : Employ chiral HPLC or polarimetry. For chiral analogs (e.g., N-[(1S)-1-phenylethyl] derivatives), recrystallization in ethanol with enantiopure ligands (e.g., α-methylbenzylamine) ensures stereochemical fidelity . X-ray crystallography can resolve absolute configurations for crystalline derivatives .

What safety precautions are critical when handling this compound derivatives in catalytic studies?

Answer:

  • Hazard classification : Derivatives like N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and P2 respirators .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation or unintended reactions .

How can conflicting data in reaction optimization (e.g., yield vs. stereoselectivity) be systematically addressed?

Answer:

  • Design of Experiments (DoE) : Vary factors (catalyst type, solvent polarity, temperature) using factorial designs. For example, test Pd/NiO vs. other catalysts (e.g., Raney Ni) to balance yield and enantiomeric excess .
  • Control experiments : Isolate intermediates to identify side reactions (e.g., over-alkylation).
  • Statistical analysis : Apply ANOVA to determine significant variables. For instance, temperature may dominate yield, while ligand chirality controls stereoselectivity .

What strategies mitigate the formation of nitrosamine impurities during synthesis?

Answer:

  • Risk assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .
  • Process controls : Avoid aqueous conditions with nitrite residues. Use scavengers (e.g., ascorbic acid) to neutralize nitrosating agents .
  • Analytical monitoring : Employ LC-MS/MS with a detection limit <10 ppb for nitrosamines (e.g., NDMA) .

What are the challenges in achieving stereochemical control during the synthesis of chiral this compound derivatives?

Answer:

  • Chiral pool synthesis : Use enantiopure starting materials (e.g., (S)-1-phenylethylamine) to dictate product configuration .
  • Catalyst selection : Chiral phosphoramidite ligands in Cu-catalyzed reactions can enhance enantioselectivity (>90% ee) .
  • Racemization risks : Monitor reaction pH and temperature—acidic conditions or prolonged heating may induce racemization. Stabilize intermediates via salt formation (e.g., hydrochloride salts) .

How do solvent polarity and steric effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. For example, DMF increases SN2 reaction rates by 3-fold compared to THF .
  • Steric hindrance : Bulky substituents on the phenyl group reduce accessibility to the amine lone pair. Computational modeling (DFT) can predict steric maps to optimize substrate design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.